molecular formula C30H36O13 B14094241 Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate

Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate

Cat. No.: B14094241
M. Wt: 604.6 g/mol
InChI Key: MJOFLSVJDZIFKV-UHFFFAOYSA-N
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Description

Dehydrobruceantinol is a quassinoid compound isolated from the seeds of the plant Brucea javanica. Quassinoids are a class of highly oxygenated triterpenoids known for their bitter taste and significant biological activities. Dehydrobruceantinol has been studied for its potential anti-inflammatory and antileukemic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dehydrobruceantinol is primarily isolated from the seeds of Brucea javanica through phytochemical extraction methods. The process involves the extraction of the seeds using ethanol (EtOH), followed by various chromatographic techniques to purify the compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for dehydrobruceantinol. The compound is mainly obtained through natural extraction from Brucea javanica seeds. Further research and development are needed to establish efficient synthetic routes for industrial production.

Chemical Reactions Analysis

Types of Reactions

Dehydrobruceantinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Various nucleophiles and electrophiles are used under acidic or basic conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions include various derivatives of dehydrobruceantinol with modified functional groups, which may exhibit different biological activities.

Scientific Research Applications

    Chemistry: Used as a model compound for studying quassinoid structures and their reactivity.

    Biology: Investigated for its anti-inflammatory and antileukemic properties. .

    Medicine: Potential therapeutic agent for treating inflammatory diseases and certain types of cancer.

    Industry: Limited industrial applications due to the lack of large-scale production methods

Mechanism of Action

Dehydrobruceantinol exerts its effects through various molecular targets and pathways. It inhibits the production of nitric oxide in activated macrophages, which is a key mediator of inflammation . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with specific enzymes and receptors involved in the inflammatory response.

Comparison with Similar Compounds

Dehydrobruceantinol is unique among quassinoids due to its specific structure and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of dehydrobruceantinol.

Properties

Molecular Formula

C30H36O13

Molecular Weight

604.6 g/mol

IUPAC Name

methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate

InChI

InChI=1S/C30H36O13/c1-12(27(4,5)43-14(3)31)8-18(33)42-21-23-29-11-40-30(23,26(38)39-7)24(36)20(35)22(29)28(6)10-16(32)19(34)13(2)15(28)9-17(29)41-25(21)37/h8,10,17,20-24,32,35-36H,9,11H2,1-7H3

InChI Key

MJOFLSVJDZIFKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC

Origin of Product

United States

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